molecular formula C14H20N2O2S B2818606 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazine CAS No. 792953-97-0

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazine

Cat. No. B2818606
CAS RN: 792953-97-0
M. Wt: 280.39
InChI Key: KPTUZGXRJRMKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazine” is a chemical compound with the molecular formula C14H20N2O2S . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Potential as Positron Emission Tomography (PET) Radiotracers

Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were designed with added polar functionality and reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, highlighting their utility in diagnostic applications, particularly in oncology. These modifications aimed to improve the pharmacokinetic properties of these ligands, making them more suitable for in vivo imaging of σ receptors, which are implicated in various diseases including cancer and neurological disorders (Abate et al., 2011).

Serotonin Receptor Agents

A class of compounds, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, has been explored for their affinity and activity at the 5-HT7 serotonin receptor. These compounds were designed to understand the structure-affinity and activity relationships, showing that certain modifications can lead to high-affinity agonists or antagonists for this receptor, indicating their potential applications in treating disorders related to serotonin dysregulation (Leopoldo et al., 2007; Leopoldo et al., 2004).

Corrosion Inhibition

Tetrahydro-1,2,4-triazines including triazene moieties have been developed as effective inhibitors for the corrosion protection of N80 carbon steel in sulfamic acid medium. This application demonstrates the chemical versatility of tetrahydronaphthalene-based compounds beyond biomedical applications, showing their potential in industrial applications such as corrosion inhibition (Abd El‐Lateef et al., 2022).

Telomere Targeting Agents

Naphthalene diimide derivatives have been evaluated as telomere targeting agents in pancreatic cancer cells. These compounds, featuring tetrahydronaphthalen-1-yl groups, were found to stabilize human telomeric and gene promoter DNA quadruplexes, inhibiting the growth of cancer cells. Such applications underscore the potential of these compounds in developing new cancer therapies, specifically targeting the telomeres and telomerase, an enzyme crucial for cancer cell proliferation (Micco et al., 2013).

Future Directions

As for future directions, it’s hard to say without more specific information about the current uses and research surrounding this compound .

properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14/h5-6,11,15H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUZGXRJRMKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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